

experimental procedure for the synthesis of 2-Benzoyl-1-indanone

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Compound of Interest

Compound Name: 2-Benzoyl-1-indanone

Cat. No.: B15488145

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Application Note: Synthesis of 2-Benzoyl-1-indanone

Introduction

2-Benzoyl-1-indanone is a dicarbonyl compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and materials science. Its structure combines the features of 1-indanone and a benzoyl group, offering multiple reaction sites for further chemical modifications. This application note provides a detailed experimental procedure for the synthesis of **2-Benzoyl-1-indanone** via a base-catalyzed condensation reaction between 1-indanone and ethyl benzoate.

Reaction Principle

The synthesis of **2-Benzoyl-1-indanone** is achieved through a Claisen condensation reaction. In this reaction, a strong base, such as sodium ethoxide, deprotonates the α -carbon of 1-indanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion, followed by an acidic workup, yields the target compound, **2-Benzoyl-1-indanone**.

Experimental Protocol

Materials and Reagents

- 1-Indanone
- Ethyl benzoate
- Sodium metal
- Absolute ethanol
- Diethyl ether
- Hydrochloric acid (1 M)
- Anhydrous magnesium sulfate
- Toluene

Equipment

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask
- Melting point apparatus
- Standard laboratory glassware

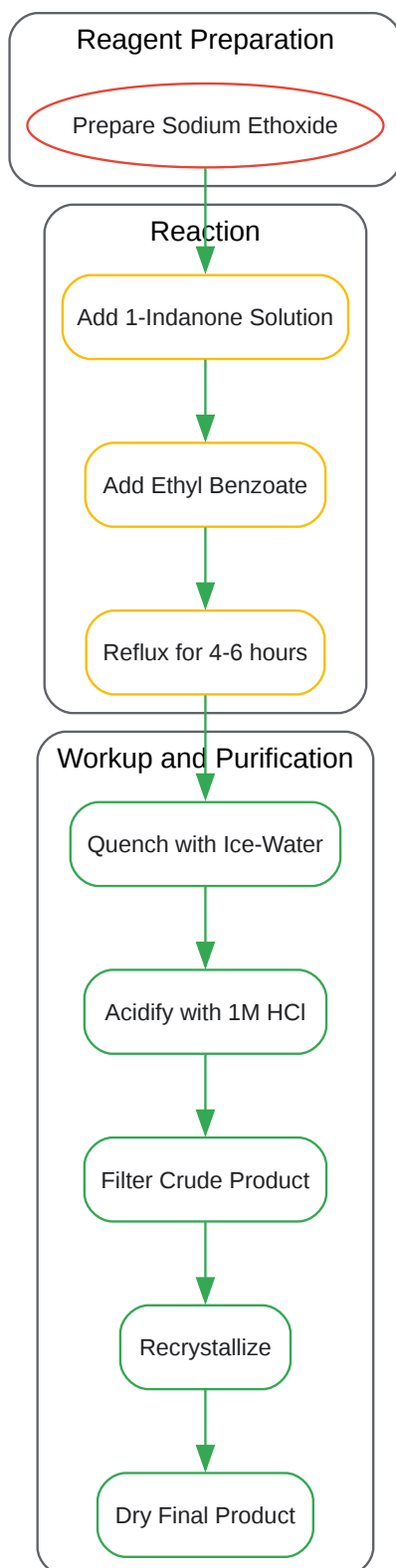
Procedure

- **Preparation of Sodium Ethoxide:** In a clean and dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
- **Reaction Setup:** To the freshly prepared sodium ethoxide solution, add a solution of 6.6 g (50 mmol) of 1-indanone dissolved in 25 mL of toluene.
- **Addition of Ethyl Benzoate:** While stirring the mixture, add 15 g (100 mmol) of ethyl benzoate dropwise from the dropping funnel over a period of 30 minutes.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into 200 mL of ice-cold water.
- **Acidification:** Acidify the aqueous mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 2-3. A solid precipitate of **2-Benzoyl-1-indanone** should form.
- **Isolation of Product:** Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure **2-Benzoyl-1-indanone**.
- **Drying and Characterization:** Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, IR).

Data Presentation

Parameter	Value
Starting Materials	
1-Indanone (MW: 132.16 g/mol)	6.6 g (50 mmol)
Ethyl Benzoate (MW: 150.17 g/mol)	15 g (100 mmol)
Sodium (MW: 22.99 g/mol)	1.15 g (50 mmol)
Product	
2-Benzoyl-1-indanone (MW: 236.26 g/mol)	
Theoretical Yield	11.81 g
Experimental Yield	To be determined
Percent Yield	To be calculated
Melting Point	To be determined
Appearance	Crystalline solid

Experimental Workflow Diagram



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